1-Cyclohexylcyclohexane-1-carbonitrile
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Overview
Description
1-Cyclohexylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.32 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 1-Cyclohexylcyclohexane-1-carbonitrile isInChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2
. The SMILES representation is C1CCC(CC1)C2(CCCCC2)C#N
. Physical And Chemical Properties Analysis
1-Cyclohexylcyclohexane-1-carbonitrile is a powder . The storage temperature is 4°C .Scientific Research Applications
Synthesis and Structural Analysis
- Spirocyclic Compounds: Compounds like 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile exhibit complex structures with spiro configurations, highlighting the versatility of cyclohexyl carbonitriles in synthesizing compounds with potential biological activity (Xuan Liu et al., 2011).
- Alder-Ene and Diels-Alder Reactions: Carbonitriles like 1-Methylcycloprop-2-ene-1-carbonitrile engage in tandem Alder-ene and Diels-Alder reactions, indicating the utility of cyclohexyl carbonitriles in facilitating complex organic reactions that lead to the formation of cyclic compounds with potential pharmaceutical applications (O. Lodochnikova et al., 2010).
Material Science Applications
- Nitrogen-Doped Carbon Nanotubes: The synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates from azobis(cyclohexanecarbonitrile) showcases the material science applications of cyclohexyl carbonitriles. Such materials exhibit high capacities when used as anodes in lithium-ion batteries, highlighting their potential in enhancing energy storage technologies (V. Sridhar et al., 2015).
Organic Synthesis and Catalysis
- Organocatalyzed Synthesis: Cyclohexane carbonitriles are used in organocatalyzed synthesis processes. For example, 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized from a tandem Michael addition - cyclization reaction, demonstrating the role of cyclohexyl carbonitriles in facilitating enantioselective synthesis (Derong Ding & Cong-Gui Zhao, 2010).
Anticancer Research
- Antiproliferative Activities: Heterocyclic compounds derived from cyclohexane-1,4-dione, displaying structures similar to cyclohexyl carbonitriles, have been studied for their antiproliferative and anticancer activities. These studies indicate the potential of such compounds in the development of new anticancer therapies (R. Mohareb & N. Y. M. Abdo, 2022).
Photocatalysis and Photochemistry
- Photoinduced Reactions: The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in cyclohexane demonstrates the influence of external magnetic fields on the efficiency of photochemical processes, revealing the utility of cyclohexyl carbonitriles in studying fundamental photochemical mechanisms (HataNorisuke & HokawaMasahito, 2006).
Safety And Hazards
properties
IUPAC Name |
1-cyclohexylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHIDVHWDQNWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylcyclohexane-1-carbonitrile |
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